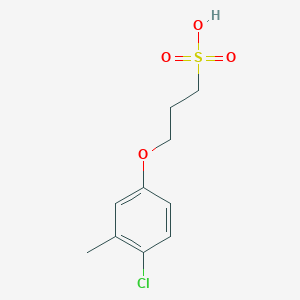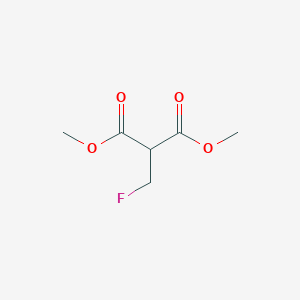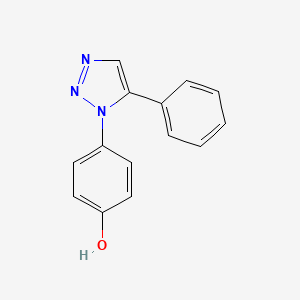
4-(5-Phenyl-1H-1,2,3-triazol-1-yl)phenol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(5-Phenyl-1H-1,2,3-triazol-1-yl)phenol is a compound that belongs to the class of 1,2,3-triazoles, which are nitrogen-containing heterocyclic compounds. These compounds are known for their stability and versatility in various chemical reactions. The presence of both phenyl and triazole groups in the molecule makes it an interesting subject for research in various fields, including medicinal chemistry, materials science, and organic synthesis.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 4-(5-Phenyl-1H-1,2,3-triazol-1-yl)phenol typically involves a “click” reaction, specifically the copper-catalyzed azide-alkyne cycloaddition (CuAAC). This reaction is known for its high efficiency and regioselectivity. The general procedure involves the reaction of phenyl azide with phenylacetylene in the presence of a copper catalyst. The reaction is usually carried out in a solvent such as dimethylformamide (DMF) or water, under mild conditions .
Industrial Production Methods: In an industrial setting, the synthesis can be scaled up using continuous flow reactors, which allow for better control over reaction conditions and improved safety. The use of heterogeneous catalysts, such as copper nanoparticles, can also enhance the efficiency and recyclability of the catalyst .
Analyse Chemischer Reaktionen
Types of Reactions: 4-(5-Phenyl-1H-1,2,3-triazol-1-yl)phenol can undergo various chemical reactions, including:
Oxidation: The phenol group can be oxidized to form quinones.
Reduction: The triazole ring can be reduced under specific conditions.
Substitution: The phenyl and triazole rings can participate in electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) is commonly used.
Substitution: Halogenating agents like bromine (Br2) or chlorinating agents like thionyl chloride (SOCl2) are often employed.
Major Products Formed:
Oxidation: Quinones and other oxidized derivatives.
Reduction: Reduced triazole derivatives.
Substitution: Halogenated phenyl or triazole derivatives.
Wissenschaftliche Forschungsanwendungen
4-(5-Phenyl-1H-1,2,3-triazol-1-yl)phenol has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: Investigated for its potential as an antimicrobial and anticancer agent.
Medicine: Explored for its use in drug development, particularly in designing inhibitors for specific enzymes.
Industry: Utilized in the development of new materials, such as polymers and sensors.
Wirkmechanismus
The mechanism of action of 4-(5-Phenyl-1H-1,2,3-triazol-1-yl)phenol involves its interaction with various molecular targets:
Vergleich Mit ähnlichen Verbindungen
1,2,3-Triazole: A basic triazole structure without the phenyl and phenol groups.
4-(1H-1,2,3-Triazol-1-yl)phenol: Similar structure but without the phenyl group on the triazole ring.
5-Phenyl-1H-1,2,3-triazole: Lacks the phenol group.
Uniqueness: The combination of these functional groups allows for diverse interactions with biological and chemical systems, making it a versatile compound for research and industrial applications .
Eigenschaften
CAS-Nummer |
84292-47-7 |
|---|---|
Molekularformel |
C14H11N3O |
Molekulargewicht |
237.26 g/mol |
IUPAC-Name |
4-(5-phenyltriazol-1-yl)phenol |
InChI |
InChI=1S/C14H11N3O/c18-13-8-6-12(7-9-13)17-14(10-15-16-17)11-4-2-1-3-5-11/h1-10,18H |
InChI-Schlüssel |
DNVYWENPTDEOCG-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C=C1)C2=CN=NN2C3=CC=C(C=C3)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


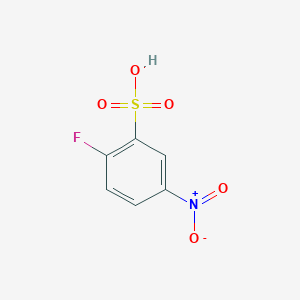
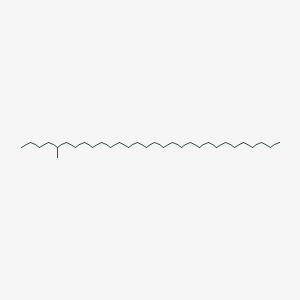

![Diethyl [(4-methoxyanilino)methyl]phosphonate](/img/structure/B14411043.png)
![2-Methylbicyclo[2.1.1]hexan-2-ol](/img/structure/B14411046.png)
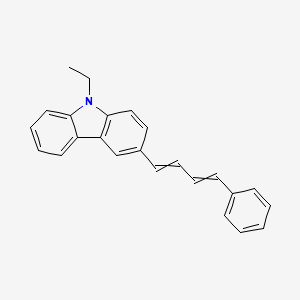
![[(3S,5R)-5-methyl-2-oxooxolan-3-yl] acetate](/img/structure/B14411063.png)
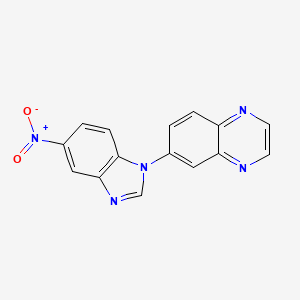
![11-Hydroxy-3,10-dimethoxy-1-methyl-12H-benzo[b]xanthen-12-one](/img/structure/B14411074.png)
![5,7,11-Trimethyl-6H-pyrido[4,3-B]carbazole](/img/structure/B14411080.png)
![N-[4-(Diethylamino)phenyl]-L-leucinamide](/img/structure/B14411092.png)
